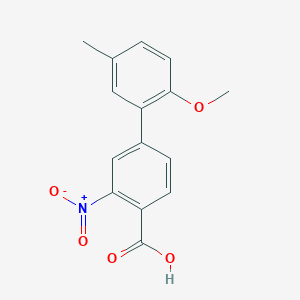
5-Hydroxy-3-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-(4-methoxy-2-methylphenyl)benzoic acid, or 5-HMMB, is a unique compound with a wide range of scientific and research applications. It is a naturally occurring compound found in many plants and has been studied extensively and used in many laboratory experiments. 5-HMMB has been used in many fields, including biochemistry, physiology, pharmacology, and even in the medical field.
Applications De Recherche Scientifique
5-HMMB has been used in many scientific research applications. It has been used in biochemistry to study the structure and function of enzymes, as well as to study the mechanisms of drug action. In physiology, it has been used to study the structure and function of cells and tissues, as well as to study the effects of hormones on the body. In pharmacology, it has been used to study the effects of drugs on the body, as well as to study the mechanisms of drug action.
Mécanisme D'action
The mechanism of action of 5-HMMB is not fully understood. However, it is believed that it acts as an inhibitor of the enzymes that catalyze the formation of fatty acids from carbohydrates. This inhibition may result in a decrease in the production of fatty acids, which can lead to a decrease in the levels of cholesterol in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HMMB are not fully understood. However, it is believed that it may have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have an effect on the metabolism of fatty acids, which can lead to a decrease in the levels of cholesterol in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-HMMB in laboratory experiments include its low cost, its availability, and its ease of synthesis. The main limitation of using 5-HMMB in laboratory experiments is its lack of specificity, as it can act on multiple enzymes and pathways.
Orientations Futures
The potential future directions of 5-HMMB research include further studies on its biochemical and physiological effects, its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent, its potential use in drug development, and its potential use as a diagnostic tool. Additionally, further research into the mechanism of action of 5-HMMB could lead to the development of new and improved treatments for various diseases.
Méthodes De Synthèse
The synthesis of 5-HMMB is achieved through a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenyl benzoate and 5-hydroxy-3-hydroxybenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The second step involves the reaction of the resulting product with anhydrous sodium carbonate to form the desired 5-HMMB. This method is simple, efficient, and cost-effective.
Propriétés
IUPAC Name |
3-hydroxy-5-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-5-13(19-2)3-4-14(9)10-6-11(15(17)18)8-12(16)7-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUBWOTDDJDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689968 |
Source


|
| Record name | 5-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-83-2 |
Source


|
| Record name | 5-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














